

Quality Control Measures for AMPK Activator 9: Application Notes and Protocols

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Compound of Interest

Compound Name: AMPK activator 9

Cat. No.: B12396813

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These application notes provide a comprehensive guide to ensure the quality, purity, potency, and identity of **AMPK activator 9** (also known as ZM-6), a potent activator of the $\alpha 2\beta 1\gamma 1$ isoform of AMP-activated protein kinase (AMPK) with an EC50 of 1.1 μM .^[1] Adherence to these quality control protocols is critical for obtaining reliable and reproducible results in research and drug development settings.

Physicochemical Characterization and Identification

A fundamental aspect of quality control is the unambiguous identification and characterization of the compound.

Table 1: Physicochemical Properties of **AMPK Activator 9**

Parameter	Specification	Analytical Method
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	$\text{C}_{31}\text{H}_{28}\text{F}_4\text{N}_4\text{O}_4$	Mass Spectrometry
Molecular Weight	596.57 g/mol	Mass Spectrometry
CAS Number	1858204-23-5	-
Solubility	Soluble in DMSO	Visual Inspection

Experimental Protocol: Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **AMPK activator 9**.

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **AMPK activator 9** in DMSO. Dilute the stock solution to a final concentration of 10 µg/mL in an appropriate solvent system for mass spectrometry analysis (e.g., acetonitrile:water with 0.1% formic acid).
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.
- **Analysis:** Compare the observed mass-to-charge ratio (m/z) of the molecular ion $[M+H]^+$ with the calculated theoretical mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.

Purity Assessment

Ensuring the purity of the compound is crucial to avoid off-target effects and ensure accurate determination of its biological activity.

Table 2: Purity Specifications for **AMPK Activator 9**

Parameter	Specification	Analytical Method
Purity	$\geq 98\%$	High-Performance Liquid Chromatography (HPLC)
Related Substances	Individual impurity $\leq 0.5\%$	HPLC
Residual Solvents	As per ICH guidelines	Gas Chromatography (GC)

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **AMPK activator 9** and quantify any impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase:
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-20 min: 30-90% Mobile Phase B
 - 20-25 min: 90% Mobile Phase B
 - 25-26 min: 90-30% Mobile Phase B
 - 26-30 min: 30% Mobile Phase B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Prepare a 0.5 mg/mL solution of **AMPK activator 9** in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Analysis: Inject the sample and analyze the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Potency and Biological Activity Assessment

The biological activity of **AMPK activator 9** must be confirmed to ensure its intended function. This is achieved through in vitro and cell-based assays that measure its ability to activate AMPK.

Table 3: Potency and Biological Activity of **AMPK Activator 9**

Assay Type	Parameter	Specification
In Vitro Kinase Assay	EC ₅₀ for AMPK ($\alpha 2\beta 1\gamma 1$)	0.8 - 1.5 μ M
Cell-Based Assay	Increased Phospho-AMPK α (Thr172)	Demonstrable, dose-dependent increase

Experimental Protocol: In Vitro AMPK Kinase Activity Assay (Luminescence-Based)

Objective: To determine the half-maximal effective concentration (EC₅₀) of **AMPK activator 9** for the activation of purified AMPK enzyme.

Methodology: This protocol is based on the ADP-Glo™ Kinase Assay.

- Materials:
 - Recombinant human AMPK ($\alpha 1\beta 1\gamma 1$ or $\alpha 2\beta 1\gamma 1$).
 - AMPK substrate peptide (e.g., SAMS peptide).
 - ATP.
 - ADP-Glo™ Kinase Assay Kit (Promega).
 - Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT, 100 μ M AMP).
- Procedure:
 - Prepare serial dilutions of **AMPK activator 9** in kinase buffer.

2. In a 384-well plate, add the diluted compound, recombinant AMPK enzyme, and the SAMS peptide substrate.
 3. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
 4. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's instructions.
 5. Measure luminescence using a plate reader.
- Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Protocol: Cell-Based AMPK Activation Assay (Western Blot)

Objective: To confirm that **AMPK activator 9** increases the phosphorylation of AMPKα at Threonine 172 in a cellular context.

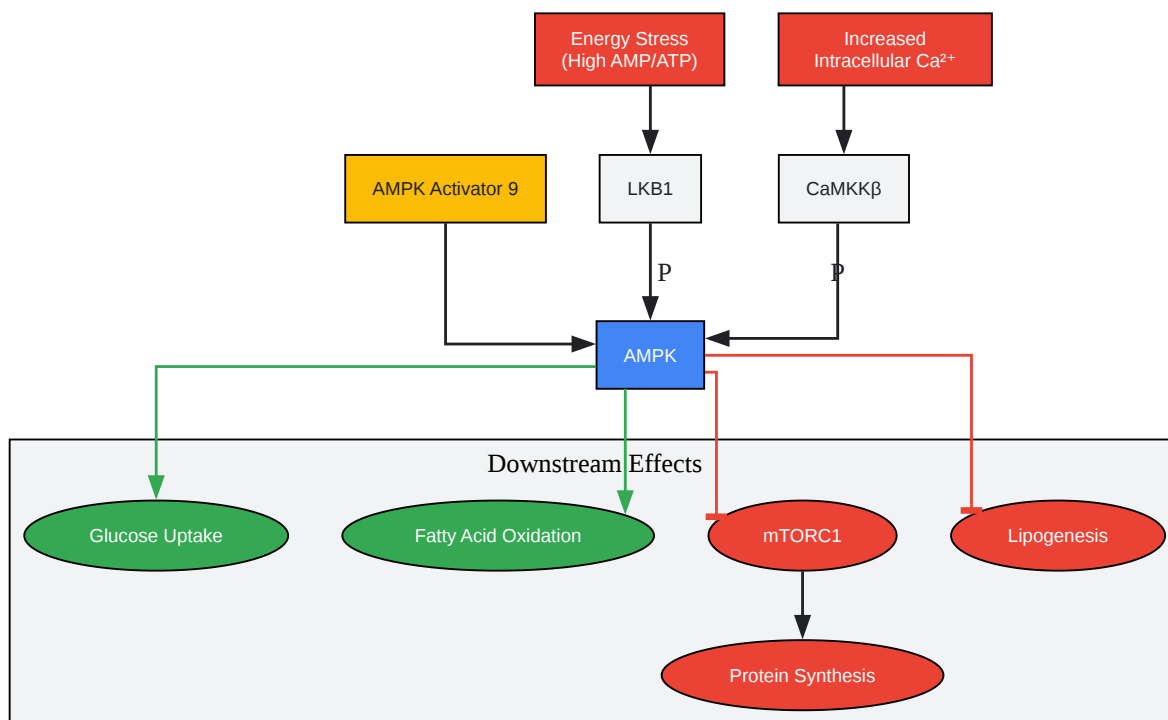
Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) to 70-80% confluency.
 - Treat the cells with varying concentrations of **AMPK activator 9** (e.g., 0.1, 1, 10 μM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- SDS-PAGE and Western Blot:
 - Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172).^[2]^[3]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.^[2]
- Analysis: Quantify the band intensities using densitometry software. A dose-dependent increase in the ratio of phospho-AMPKα to total AMPKα confirms the activity of the compound.

Visualizations

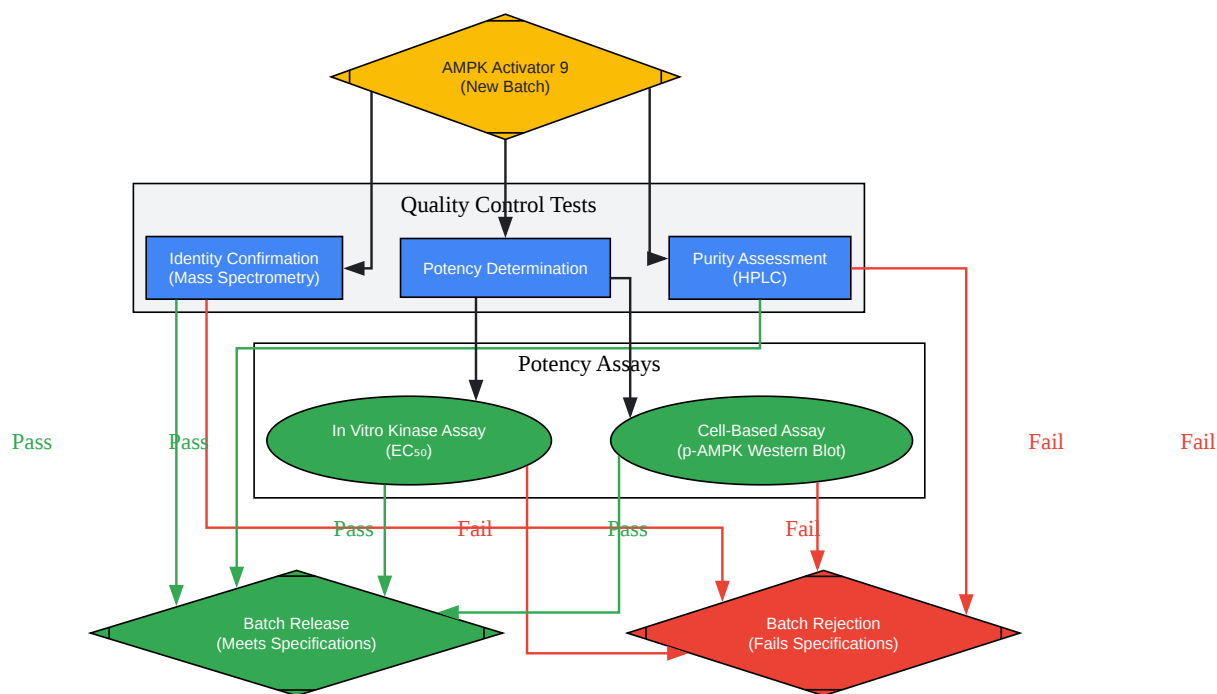
AMPK Signaling Pathway



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Caption: Simplified AMPK signaling pathway activated by **AMPK activator 9**.

Quality Control Experimental Workflow



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Caption: Logical workflow for the quality control of **AMPK activator 9**.

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References

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